2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound exhibits significant promise in various therapeutic areas, including oncology and infectious diseases. Its structure consists of a fused pyrazole and pyrimidine ring system, which contributes to its pharmacological properties.
The compound is classified as a heterocyclic organic compound and is often studied for its potential as a pharmaceutical agent. Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to act as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The specific compound 2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one has been explored for its activity against various biological targets, including Mycobacterium tuberculosis and cancer cells .
The synthesis of 2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one can be accomplished through several methods. A common approach involves the cyclocondensation reaction of 3-aminopyrazoles with β-ketoesters or other electrophilic substrates. This multicomponent reaction typically requires mild conditions and yields the desired product efficiently.
A notable synthesis route involves the one-step reaction of commercially available β-ketoesters with aminopyrazoles under acidic conditions. The reaction can be performed using various catalysts to enhance yield and selectivity. For example, the use of ammonium acetate in conjunction with phenyl isothiocyanate has been reported to facilitate the formation of related pyrazolo[1,5-a]pyrimidine derivatives .
2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one features a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring. The molecular formula is , and it possesses a molecular weight of approximately 150.14 g/mol.
The compound exhibits tautomerism, which can influence its biological activity and interaction with targets. The dominant tautomeric form has been confirmed through X-ray crystallography . Key structural data includes bond lengths and angles that are consistent with typical sp² hybridization observed in aromatic compounds.
2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one participates in various chemical reactions that can modify its structure for enhanced activity or specificity. For instance, it can undergo methylation or acylation at the amino group to produce derivatives with altered pharmacological profiles.
The reactivity of the compound can be attributed to the presence of functional groups that allow for nucleophilic substitution or electrophilic addition reactions. These modifications can lead to increased potency against specific biological targets such as kinases or enzymes involved in metabolic pathways .
The mechanism of action for 2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one varies depending on the target organism or cell type. In the context of Mycobacterium tuberculosis, studies suggest that this compound inhibits mycobacterial ATP synthase, disrupting energy production within the bacteria .
The structure-activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect its binding affinity and selectivity towards ATP synthase . Additionally, resistance mechanisms have been identified involving mutations in target enzymes that confer reduced susceptibility to these compounds.
The compound is soluble in polar solvents and exhibits stability under standard laboratory conditions. Its reactivity profile indicates potential for further functionalization to enhance therapeutic efficacy .
2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one has shown promise in various scientific applications:
The construction of the 2-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one core relies predominantly on regioselective cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents. Diethyl malonate serves as a versatile reagent for this annulation, producing the scaffold in high yields under acid- or base-catalyzed conditions. For example, chlorination of the initial cyclocondensation product with POCl₃ yields 5,7-dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine, a pivotal intermediate for further functionalization [1]. Conversely, β-enaminones exhibit superior regiocontrol due to their activated dimethylamino leaving group, which directs aza-Michael addition followed by cyclization. This method efficiently generates 2,7-disubstituted derivatives with microwave irradiation reducing reaction times from hours to minutes (e.g., 20 min at 120°C) while maintaining yields >85% [2].
Table 1: Cyclocondensation Strategies for Core Assembly
Biselectrophile | Conditions | Product | Regioselectivity |
---|---|---|---|
Diethyl malonate | POCl₃/pyridine, reflux | 5,7-Dichloro-2-hetarylpyrazolo[1,5-a]pyrimidine | C5/C7 symmetric functionalization |
β-Enaminones | MW, 120°C, 20 min | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | Controlled by dimethylamino leaving group |
Arylketoesters | Toluene/p-TsOH, 110°C | 5-Arylpyrazolo[1,5-a]pyrimidines | Moderate (requires acid catalysis) |
Solvent modulation significantly impacts regioselectivity: Polar aprotic solvents like DMF favor C5-substitution in asymmetric diketones, while toluene with p-TsOH enhances electrophilicity for challenging arylketoesters [4].
The C3, C5, and C7 positions of the scaffold offer distinct reactivity profiles for derivatization:
Table 2: Strategic Bond Formation at Key Positions
Position | Reaction Type | Conditions | Scope | Yield Range |
---|---|---|---|---|
C3 | Thiocyanation | K₂S₂O₈, KSCN, DCE, 80°C | Broad (alkyl/aryl at C5/C7) | 45–92% |
C3 | Copper-catalyzed amination | CuI/L-1, DEG, 80°C (MW) | 1°/2° alkylamines, aryl amines | 60–93% |
C5 | Nucleophilic substitution | R-NH₂, EtOH, 60°C | Piperazines, morpholines | 85–95% |
C7 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl/heteroaryl boronic acids | 70–88% |
Microwave irradiation drastically accelerates key transformations:
Photochemical activation enables otherwise inaccessible transformations. Visible-light-promoted trifluoromethylation at C2 employs CF₃I/Cs₂CO₃ under 365 nm UV light, affording 7-trifluoromethyl derivatives in 75% yield [3]. This method circumvents high-temperature conditions that promote decomposition.
Table 3: Impact of Energy-Assisted Synthesis
Reaction | Classical Conditions | MW/Light Conditions | Efficiency Gain |
---|---|---|---|
Cyclocondensation | 12–24 h, 120°C, 65–70% | 20 min, 120°C (MW), 80–85% | 20× faster, +15–20% yield |
C3 Amination | 48 h, 80°C, ≤35% yield | 1 h, 80°C (MW), 60–93% | 48× faster, +25–58% yield |
Trifluoromethylation | Not feasible | CF₃I/Cs₂CO₃, 365 nm, 75% | Enables critical C2–CF₃ insertion |
The scaffold exhibits three plausible tautomeric forms: 7(4H)-one (4a), 4-hydroxy (4b), and 7-hydroxy (4c). X-ray crystallography unambiguously confirms 4a as the dominant tautomer, with characteristic C=O bond lengths of 1.23 ± 0.01 Å—consistent with ketonic sp²-hybridization and distinct from phenolic C–O bonds (1.36 Å) [3]. This finding is critical for drug design, as tautomer 4a positions the carbonyl oxygen for H-bonding with biological targets like DPP-4 (e.g., residue Tyr547).
Density Functional Theory (DFT) calculations reveal tautomer energetics:
Table 4: Tautomeric Analysis of 2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one
Tautomer | Crystallographic Feature | Energy (DFT, kcal/mol) | Biological Relevance |
---|---|---|---|
7(4H)-one (4a) | C=O: 1.23 Å; N1–H⋯O=C: 2.02 Å | 0.0 (reference) | H-bond donor/acceptor in DPP-4 inhibition |
4-Hydroxy (4b) | C–O: 1.36 Å; O–H⋯N: 1.98 Å | +8.3 | Minor contributor (<5% population) |
7-Hydroxy (4c) | Not observed | +12.1 | Negligible stability |
These insights guide the design of derivatives with minimized tautomeric ambiguity, ensuring predictable target interactions.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7